2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide
Description
This compound, with the molecular formula C₂₁H₁₇ClNO₃S₂ and molecular weight 446.0 g/mol, features a benzamide core substituted with a chlorine atom at position 2, a methylsulfonyl group at position 4, and a 4-[(4-methylphenyl)sulfanyl]phenyl moiety at the amide nitrogen. The methylsulfonyl and sulfanyl groups enhance polarity and hydrogen-bonding capacity, which may influence solubility and receptor interactions .
Properties
IUPAC Name |
2-chloro-N-[4-(4-methylphenyl)sulfanylphenyl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S2/c1-14-3-7-16(8-4-14)27-17-9-5-15(6-10-17)23-21(24)19-12-11-18(13-20(19)22)28(2,25)26/h3-13H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJYCZAISZWUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 2-Chloro-4-(Methylsulfonyl)Benzoic Acid
The benzoic acid intermediate is synthesized via oxidation of 2-chloro-4-(methylsulfonyl)toluene. A high-pressure autoclave method using nitric acid and oxygen (0–3.0 MPa) at 140–200°C achieves complete oxidation within 8 hours. Catalysts such as vanadium oxide enhance reaction efficiency, yielding 2-chloro-4-(methylsulfonyl)benzoic acid with >90% purity after recrystallization in methanol.
Table 1: Optimization of Oxidation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 180°C | 92 | 95 |
| Oxygen Pressure | 2.5 MPa | 89 | 93 |
| Catalyst | Vanadium Oxide | 95 | 97 |
| Reaction Time | 8 hours | 90 | 94 |
Sulfanyl Group Introduction: Ullmann-Type Coupling
The 4-[(4-methylphenyl)sulfanyl]phenylamine intermediate is prepared via Ullmann coupling between 4-iodoaniline and 4-methylthiophenol. Copper(I) iodide (10 mol%) in dimethylacetamide (DMAc) at 120°C facilitates C–S bond formation. The reaction proceeds under nitrogen with a disulfide (Ri-S-S-Ri, Ri = 4-methylphenyl) to prevent over-oxidation, achieving 85% yield.
$$
\text{4-Iodoaniline + 4-Methylthiophenol} \xrightarrow{\text{CuI, DMAc}} \text{4-[(4-Methylphenyl)Sulfanyl]Phenylamine} \quad
$$
Amide Bond Formation: Carboxylic Acid Activation
The final step involves coupling 2-chloro-4-(methylsulfonyl)benzoic acid with 4-[(4-methylphenyl)sulfanyl]phenylamine. A two-step activation using thionyl chloride (SOCl₂) converts the acid to its acyl chloride, followed by reaction with the amine in tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) neutralizes HCl, yielding the target compound with 78% isolated yield.
$$
\text{Acid} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride} \xrightarrow{\text{Amine, TEA}} \text{Benzenecarboxamide} \quad
$$
Reaction Optimization
Solvent and Temperature Effects
Nitrile solvents (e.g., acetonitrile) improve halogenation efficiency during disulfide-mediated coupling by stabilizing reactive intermediates. Elevated temperatures (>100°C) accelerate aryl–sulfur bond formation but risk decomposition; thus, 120°C balances speed and stability.
Halogenating Agent Selection
Sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) are preferred for chlorination due to superior regioselectivity over bromine or iodine. Excess agent (>1.5 equiv.) ensures complete conversion but necessitates careful quenching to avoid byproducts.
Characterization and Quality Control
Spectroscopic Analysis
- NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) confirms amide formation with a singlet at δ 8.2 ppm (CONH) and doublets for aromatic protons.
- IR : A strong absorption at 1680 cm⁻¹ corresponds to the carbonyl group (C=O).
- X-ray Crystallography : Intramolecular N–H···O hydrogen bonding stabilizes the crystal lattice, with centroid–centroid separations of 4.00–4.25 Å between aromatic rings.
Table 2: Key Spectroscopic Data
| Technique | Signal | Assignment |
|---|---|---|
| $$ ^1\text{H} $$ NMR | δ 2.5 (s, 3H) | Methylsulfonyl group |
| $$ ^{13}\text{C} $$ NMR | δ 122.5 (C-Cl) | Chlorinated carbon |
| IR | 1150 cm⁻¹ | S=O stretching |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial and anti-inflammatory properties.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-N-{4-[(4-Fluorophenyl)Sulfanyl]Phenyl}-4-(Methylsulfonyl)BenzeneCarboxamide (CAS 339011-57-3)
- Structure : Differs by a fluorine atom replacing the methyl group on the phenylsulfanyl moiety.
- Molecular Formula: C₂₀H₁₅ClFNO₃S₂ (MW: 435.92 g/mol).
- Impact of Fluorine : Fluorine’s electronegativity increases the compound’s metabolic stability and lipophilicity compared to the methyl-substituted analog. This substitution may enhance bioavailability but reduce solubility in polar solvents .
2-Chloro-N-(4-Chloro-3-Iodophenyl)-4-(Methylsulfonyl)Benzamide
- Structure : Features chlorine and iodine substituents on the phenyl ring of the benzamide.
- Crystal Structure : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds between the amide hydrogen and sulfonyl oxygen. The dihedral angle between aromatic rings is 52.13° , influencing packing density and melting point (unreported for the target compound) .
- Bioactivity: Serves as an intermediate in anticancer drug synthesis.
3,5-Dichloro-N-{3-Cyano-4-[(4-Methylphenyl)Sulfanyl]Phenyl}Benzamide (CAS 306980-63-2)
- Structure: Contains two chlorine atoms on the benzamide ring and a cyano group on the sulfanyl-substituted phenyl ring.
- Molecular Formula : C₂₁H₁₄Cl₂N₂OS (MW: 413.32 g/mol).
- The dual chlorine substitution may increase steric hindrance and halogen bonding .
N-(2-Formylphenyl)-4-Methyl-N-[(4-Methylphenyl)Sulfonyl]BenzeneSulfonamide
- Structure : A bis-sulfonamide with a formyl group.
- Crystal Packing : Forms trans-dimers via C–H⋯O hydrogen bonds, contrasting with the target compound’s hydrogen-bonding patterns. The dual sulfonyl groups increase acidity (pKa ~11.16) and may enhance enzyme inhibition properties .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (yields ~80% for sulfonamide derivatives) via nucleophilic substitution or coupling reactions .
- Spectroscopic Signatures : Key IR peaks for sulfonyl (1332–1160 cm⁻¹) and NH (3089 cm⁻¹) groups align with related sulfonamides .
- Biological Potential: Sulfonamide derivatives exhibit antitumor, antimicrobial, and enzyme inhibition activities. The methylsulfonyl group in the target compound may mimic natural substrates in kinase or protease inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
- Step 1 : React 4-methylbenzenethiol with 4-iodonitrobenzene under basic conditions (e.g., K₂CO₃) in DMF at 80°C to form the sulfanylphenyl intermediate.
- Step 2 : Reduce the nitro group to an amine using H₂/Pd-C, followed by coupling with 2-chloro-4-(methylsulfonyl)benzoyl chloride in dichloromethane with triethylamine as a base .
- Optimization : Yields improve with anhydrous solvents, controlled temperatures (e.g., 0–5°C for acid chloride reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methylsulfonyl singlet at δ 3.1 ppm) .
- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column with acetonitrile/water mobile phase .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions observed in sulfonamide derivatives) .
Q. What solvents and storage conditions are optimal for preserving stability?
- Solubility : The compound is soluble in DMSO, DMF, and dichloromethane but insoluble in water.
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the sulfanyl group. Lyophilized samples retain stability for >6 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in antifungal assays)?
- Approach :
- Assay Standardization : Use identical cell lines (e.g., Candida albicans ATCC 10231) and growth media (RPMI-1640) across studies.
- Purity Verification : Re-test batches with HPLC and mass spectrometry to rule out impurities affecting bioactivity .
- Mechanistic Studies : Perform target-specific assays (e.g., lanosterol demethylase inhibition for antifungals) to isolate confounding factors .
Q. What strategies are effective in improving the compound’s bioavailability for in vivo studies?
- Methods :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release in pharmacokinetic studies .
- SAR Analysis : Modify the sulfanylphenyl group to balance lipophilicity (LogP <5) and membrane permeability .
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Workflow :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX).
- Docking Tools : Use AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) to simulate interactions.
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental designs mitigate side reactions during functionalization of the methylsulfonyl group?
- Key Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
